2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate
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Overview
Description
2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate is a compound belonging to the class of nitrofurans, which are known for their significant biological activities. Nitrofurans are heterocyclic compounds containing a nitro group attached to a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate typically involves the nitration of furan derivatives followed by esterification. One common method includes the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid, yielding 5-nitrofuran-2-carbaldehyde . This intermediate can then be esterified with ethanol in the presence of catalysts such as graphene oxide to form ethyl 5-nitrofuran-2-carboxylate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent yields and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso and hydroxylamine derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Potential use as an anticancer agent due to its cytotoxic properties.
Industry: Utilized in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate involves the interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular structures, including DNA, proteins, and lipids, ultimately leading to cell death. The compound’s nitro group plays a crucial role in this process, as it undergoes redox cycling to produce ROS .
Comparison with Similar Compounds
Similar Compounds
- Nitrofurantoin
- Nifuroxazide
- Furazolidone
- Nitrofural
- Nifurtoinol
- Furazidin
- Difurazone
- Nifurquinazol
Uniqueness
Compared to other nitrofuran derivatives, 2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate exhibits unique properties due to its specific molecular structure.
Properties
CAS No. |
127873-58-9 |
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Molecular Formula |
C12H10N2O7 |
Molecular Weight |
294.22 g/mol |
IUPAC Name |
2-[(5-nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate |
InChI |
InChI=1S/C12H10N2O7/c15-11(8-3-4-10(21-8)14(17)18)13-5-7-20-12(16)9-2-1-6-19-9/h1-4,6H,5,7H2,(H,13,15) |
InChI Key |
AUTNZFDYFGFFNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)OCCNC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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